molecular formula C20H22N2O5 B300385 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

Cat. No. B300385
M. Wt: 370.4 g/mol
InChI Key: XMZWQIIKAZJHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as MMMP, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. MMMP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO. This compound is not approved for clinical use and should only be used for research purposes.

Mechanism of Action

The mechanism of action for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. In cancer cells, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to induce apoptosis by inhibiting the activity of certain proteins that are involved in cell survival. In the brain, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to modulate the activity of certain proteins that are involved in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have various biochemical and physiological effects. In cancer cells, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to inhibit cell growth and induce apoptosis. In the brain, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to modulate neurotransmitter release and synaptic plasticity. 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments is its ability to selectively target certain proteins or enzymes. This allows researchers to study the specific role of these proteins or enzymes in various biological processes. However, one limitation of using 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is its potential toxicity. 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester should only be used in lab experiments under strict safety protocols.

Future Directions

There are several future directions for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester research. One area of interest is the development of new compounds that are based on the structure of 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester. These compounds could have improved efficacy and safety profiles compared to 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester. Another area of interest is the use of 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in combination with other compounds to enhance its therapeutic effects. Finally, the role of 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in various biological processes such as inflammation and pain needs to be further explored.

Synthesis Methods

The synthesis method for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester involves the reaction of 3-methoxybenzoic acid with 2-morpholin-4-yl-phenylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to form the methyl ester of 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester. The purity of the compound can be confirmed using methods such as HPLC, NMR, and MS.

Scientific Research Applications

3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been used in various scientific research applications such as cancer research, neuroscience, and drug discovery. In cancer research, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been used as a tool to study the role of certain proteins in the brain. 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been used in drug discovery to develop new compounds that target specific proteins or enzymes.

properties

Product Name

3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 3-methoxybenzoate

InChI

InChI=1S/C20H22N2O5/c1-25-16-6-4-5-15(13-16)20(24)27-14-19(23)21-17-7-2-3-8-18(17)22-9-11-26-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23)

InChI Key

XMZWQIIKAZJHCB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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